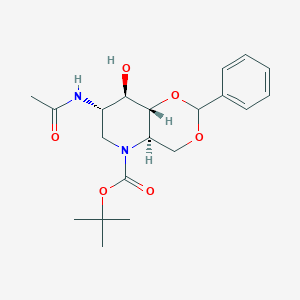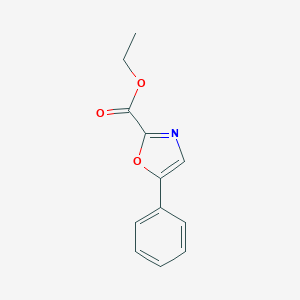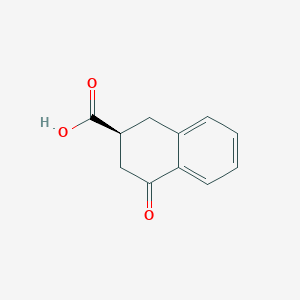
(S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH . The carboxyl group is polar and tends to make the molecule hydrophilic (water-loving). Carboxylic acids can participate in hydrogen bonding, increasing their stability and raising their boiling points .
Synthesis Analysis
Carboxylic acids can be synthesized through various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .Molecular Structure Analysis
The molecular structure of carboxylic acids involves a carbonyl group (C=O) and a hydroxyl group (-OH) on the same carbon . The presence of both these polar groups leads to the formation of hydrogen bonds, which can significantly influence the molecule’s physical and chemical properties .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions, including reduction, esterification, and amide formation . They can also react with bases to form salts .Physical And Chemical Properties Analysis
Carboxylic acids are typically polar molecules due to the presence of the polar C=O and O-H bonds. They have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
- Field : Physical Chemistry
- Summary : The stability of thin liquid trilayer films is of direct relevance to applications such as multilayer coatings and polymer processing . The stability of these films can also provide insights into emulsion dynamics, such as the rupture of the thin film formed between two droplets during coalescence .
- Methods : The study used a model problem involving a thin liquid trilayer film. Surfactant is soluble in either the outer layers or the inner layer, corresponding to surfactant soluble in the droplets or the continuous phase .
- Results : The findings reveal that surfactant better stabilizes the film when soluble in the inner layer, and the stabilizing effect is more pronounced when the outer layers are thicker .
- Field : Biomedical Research
- Summary : Both the lipid peroxidation product 4-oxo-2-nonenal (ONE) and agitation can induce aggregation of α-synuclein and phosphorylated α-synuclein . These aggregates are associated with the pathogenesis of Parkinson’s disease and other synucleinopathies .
- Methods : The study characterized ONE-induced wild-type (WT) α-synuclein aggregates (OW), ONE-induced phosphorylated α-synuclein (p-α-syn) aggregates (OP), agitation-induced α-synuclein preformed fibrils (PFF), and agitation-induced p-α-synuclein preformed fibrils (pPFF) .
- Results : Aggregation of p-α-synuclein was significantly faster than WT α-synuclein. Furthermore, OW and OP were more sodium dodecyl sulfate-stable and proteinase K-resistant, suggesting greater stability and compactness, while aggregates of PFF and pPFF were more sensitive to proteinase K treatment .
Application in Emulsion Dynamics and Multilayer Coatings
Application in Parkinson’s Disease Research
- Field : Chemical Engineering
- Summary : Lanthanide-oxo/hydroxo clusters (LOCs) are polynuclear complexes featuring a polyhedral metal-oxo/hydroxo cluster core of lanthanide ions exclusively or with coexisting 3d metal ions . These unique family of cluster complexes have been used for catalysis .
- Methods : The study involves the use of LOCs in various catalytic processes .
- Results : The results of the study are not specified in the source .
Application in Catalysis
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNMKOITXUEVCZ-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CC(=O)C2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

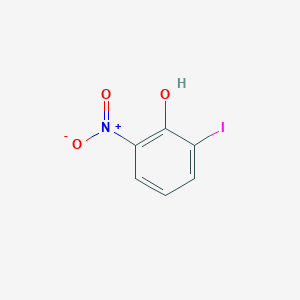
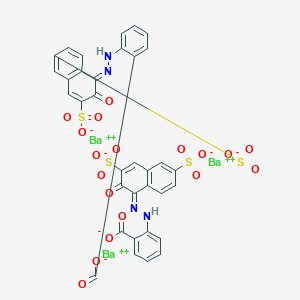
![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)



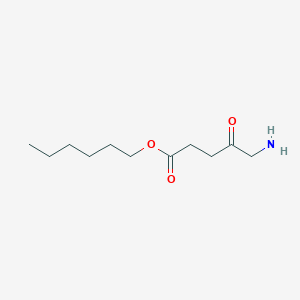
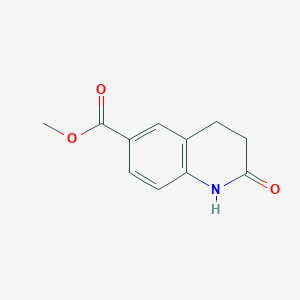
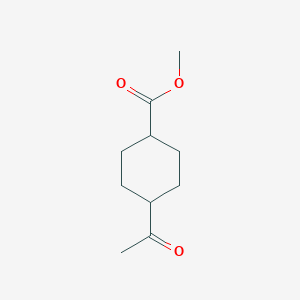
![4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid](/img/structure/B171296.png)
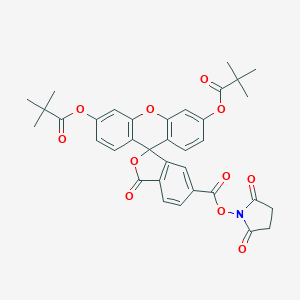
![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)
